Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH

Peptide Synthesis Aggregation Suppression Crude Purity Analysis

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide that reversibly disrupts β-sheet aggregation at Lys-Ser motifs during Fmoc SPPS. The dimethyl oxazolidine 'kink' ensures complete deprotection and coupling, even in long or hydrophobic sequences. This pre-formed building block is essential—the hindered nitrogen cannot be acylated on-resin. Used in GLP-1 agonist production and cyclic peptide cyclization, it yields higher purity and reproducibility. Buy ≥98% purity to de-risk scale-up.

Molecular Formula C32H41N3O8
Molecular Weight 595.7 g/mol
Cat. No. B1450355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH
Molecular FormulaC32H41N3O8
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
InChIInChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)/t25-,26-/m0/s1
InChIKeySCQJDNYUMSKATK-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH: A Critical Dipeptide for Suppressing Aggregation in SPPS


Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH (CAS 957780-54-0) is a protected pseudoproline dipeptide building block used in Fmoc solid-phase peptide synthesis (SPPS) . It is part of a class of Ser/Thr-derived oxazolidines (pseudoprolines) developed to address the chronic issue of on-resin peptide aggregation . The molecule consists of an Fmoc-protected lysine (with a Boc side-chain protecting group) and a serine residue reversibly protected as a dimethyl-substituted, TFA-labile oxazolidine . This modification confers a 'proline-like' kink that disrupts secondary structure formation, thereby improving solvation and coupling kinetics . This specific derivative is optimized for peptides containing the Lys-Ser motif, a sequence prone to intermolecular β-sheet aggregation during chain assembly .

Procurement Alert: Why Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH Cannot Be Replaced by a Standard Lys-Ser Coupling in Challenging Sequences


Attempting to synthesize difficult or long peptide sequences using a stepwise coupling of Fmoc-Lys(Boc)-OH and Fmoc-Ser(tBu)-OH instead of the pre-formed pseudoproline dipeptide is a common cause of synthesis failure . Standard linear Lys-Ser motifs can nucleate intermolecular β-sheet aggregates on the resin, causing incomplete deprotection, sluggish coupling reactions, and ultimately, a complex crude product dominated by deletion sequences . Pseudoproline dipeptides like Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH overcome this by temporarily introducing a cis-amide bond conformation at the Lys-Ser junction. This acts as a reversible 'disruption' to β-sheet propagation, which is the molecular basis for their ability to maintain high coupling yields and crude peptide purity in contexts where standard building blocks fail entirely . Furthermore, the pre-formed dipeptide is essential because the sterically hindered oxazolidine nitrogen in the pseudoproline moiety cannot be efficiently acylated in situ, making it impossible to build this motif on-resin .

Quantitative Evidence for Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH in Overcoming Aggregation and Improving SPPS Outcomes


Substantial Improvement in Crude Peptide Purity: Pseudoproline vs. No Intervention

The use of a pseudoproline dipeptide in the synthesis of aggregation-prone sequences has been shown to dramatically improve crude peptide purity. A direct comparison from industry-scale peptide synthesis demonstrates that using a pseudoproline dipeptide can increase crude purity from an unacceptable ~40% to a process-viable >80% [1]. This data, derived from a scalable production context, highlights the binary, 'make-or-break' nature of pseudoproline use in difficult syntheses, moving an outcome from a failed synthesis to a purifiable product.

Peptide Synthesis Aggregation Suppression Crude Purity Analysis

Pseudoproline Superiority Over Hmb Backbone Protection in Comparative Study

In a head-to-head comparative study assessing tools for synthesizing 'difficult' peptides, the incorporation of pseudoproline was found to be superior to 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection [1]. The study attributes this to the slow and incomplete coupling of the amino acid immediately following the Hmb-protected residue, a limitation not observed with the pseudoproline approach [1]. This provides direct experimental evidence that pseudoproline dipeptides like Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH are the more effective choice among two common aggregation-disrupting strategies.

Peptide Synthesis Difficult Peptides Comparative Efficacy

Critical Role in Synthesizing Therapeutically Relevant Peptides: Liraglutide and Semaglutide

The insertion of a pseudoproline residue at the site of fragment coupling has been shown to be essential for the convergent synthesis of the GLP-1 receptor agonists Liraglutide and Semaglutide [1]. In these large, complex peptides, the pseudoproline prevents aggregation of the peptide fragments during the final coupling steps, enabling the synthesis to proceed with excellent purity and high yield [1]. The study highlights that without this modification, the aggregation of fragments would likely prevent successful synthesis of the target molecule, underscoring the critical, enabling role of pseudoproline dipeptides in modern peptide drug manufacturing [1].

GLP-1 Agonist Therapeutic Peptide Convergent Synthesis

High Purity Specification for Consistent and Reproducible SPPS Performance

The target compound, Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH, is commercially supplied with a high-purity specification of ≥97.0% (HPLC) and ≥97% (TLC) . This level of purity is essential for ensuring consistent and predictable performance in automated SPPS. The use of lower-purity alternatives can introduce stoichiometry errors in automated synthesizers and side-reactions from unknown impurities, leading to lower yields of the target peptide and more complex purification .

Peptide Synthesis Quality Control Reproducibility

Gem-Dimethyl Substitution is Essential for Optimal Turn Induction and Cyclization

The gem-dimethyl substitution on the oxazolidine ring in Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is not arbitrary. Comparative studies on peptide cyclization have demonstrated that this specific substitution pattern is crucial for maximizing the cis-amide bond conformation [1][2]. In a direct comparison, cysteine-derived pseudoproline residues lacking the gem-dimethyl substituents were found to be less effective at inducing the necessary cisoid conformation, resulting in lower cyclization yields and a concomitant increase in undesired cyclodimer formation [1]. This supports the selection of the specific Psi(Me,Me)pro modification over other pseudoproline variants for applications where strong turn induction is required.

Peptide Cyclization Turn Induction Conformational Analysis

High-Impact Application Scenarios for Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH in Peptide Synthesis and Beyond


Synthesis of Long and Aggregation-Prone Linear Peptides

In the synthesis of linear peptides exceeding 20-30 amino acids, or sequences containing hydrophobic stretches where the Lys-Ser motif is present, on-resin aggregation is a primary cause of synthesis failure. The use of Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH as a building block is a standard intervention for such 'difficult' sequences. By inserting a 'kink' that disrupts β-sheet formation, it ensures complete deprotection and coupling at this junction . This application is directly supported by evidence showing that pseudoprolines enable the synthesis of long, amyloidogenic polypeptides like human IAPP that are otherwise intractable by standard SPPS [1].

Convergent Synthesis and Fragment Condensation of Complex Peptides

In the industrial-scale production of large peptides (e.g., >40 amino acids) via convergent or hybrid fragment condensation approaches, the ability to efficiently couple fully protected peptide segments is paramount. The evidence demonstrates that a pseudoproline residue at the ligation site is essential for preventing aggregation of the large peptide fragments during coupling, thereby enabling high-yield and high-purity fragment condensations . This is a proven strategy in the manufacture of GLP-1 agonists and provides a strong scientific basis for using this building block in similar convergent workflows to de-risk scale-up and improve process economics .

Facilitated Synthesis and Improved Yields of Head-to-Tail Cyclic Peptides

For research into cyclic peptides, which are a rich source of bioactive molecules, the efficiency of the final cyclization step is often the yield-limiting factor. The pseudoproline motif in Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH acts as a removable turn-inducer that pre-organizes the linear precursor into a conformation conducive to cyclization . Evidence from comparative studies indicates that the specific gem-dimethyl substitution (ΨMe,Me) is critical for maximizing this effect, leading to higher yields of the desired cyclic monomer and suppressing the formation of undesired cyclodimers and oligomers . This makes it a strategic choice for any project targeting Lys-Ser-containing cyclic peptides.

De-Risking Scale-Up and Ensuring Batch-to-Batch Reproducibility in Peptide Manufacturing

Transitioning a peptide synthesis from milligram research scale to multi-gram or kilogram production often exposes aggregation issues that were not apparent at smaller scales. In this context, procurement of a high-purity (≥97%) pseudoproline building block like Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is a critical de-risking strategy . Its use eliminates a known failure point (Lys-Ser aggregation), thereby reducing process variability and ensuring batch-to-batch reproducibility [1]. The well-defined purity specification provides a high level of confidence in the stoichiometry and performance of automated synthesizers, which is a key consideration for process chemists and procurement managers aiming for a robust and scalable manufacturing process .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.